N-benzyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Urotensin II receptor Pyrrolidine sulfonamide Structure-activity relationship

N-benzyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS 878057-22-8) is a synthetic small molecule belonging to the pyrrolidine sulfonamide class, characterized by a 1H-indole core substituted at N-1 with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group and at C-3 with an N-benzyl sulfonylacetamide moiety. This structural architecture maps directly onto the general Markush formula disclosed in a foundational urotensin II (U-II) receptor antagonist patent, where the specific combination of a benzyl R1 substituent and an indolyl R2 group defines its differentiation potential.

Molecular Formula C23H25N3O4S
Molecular Weight 439.53
CAS No. 878057-22-8
Cat. No. B2592684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
CAS878057-22-8
Molecular FormulaC23H25N3O4S
Molecular Weight439.53
Structural Identifiers
SMILESC1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC=CC=C4
InChIInChI=1S/C23H25N3O4S/c27-22(24-14-18-8-2-1-3-9-18)17-31(29,30)21-15-26(20-11-5-4-10-19(20)21)16-23(28)25-12-6-7-13-25/h1-5,8-11,15H,6-7,12-14,16-17H2,(H,24,27)
InChIKeyQGRUISHIIJEGOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide – Core Structural Profile & Procurement Rationale


N-benzyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS 878057-22-8) is a synthetic small molecule belonging to the pyrrolidine sulfonamide class, characterized by a 1H-indole core substituted at N-1 with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group and at C-3 with an N-benzyl sulfonylacetamide moiety [1]. This structural architecture maps directly onto the general Markush formula disclosed in a foundational urotensin II (U-II) receptor antagonist patent, where the specific combination of a benzyl R1 substituent and an indolyl R2 group defines its differentiation potential [1]. The compound is primarily offered to the research community for non-human, pre-clinical investigations into U-II receptor pharmacology and related cardiovascular or renal pathophysiologies.

Why N-Benzyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide Cannot Be Readily Substituted


Generic substitution within the pyrrolidine sulfonamide class is not feasible because the U-II receptor antagonism pharmacophore is highly sensitive to the steric and electronic nature of the R1 and R2 substituents [1]. The disclosed structure-activity relationship (SAR) from the core patent demonstrates that the R1 group must be a benzyl or substituted benzyl to confer U-II affinity, while the R2 group requires a fused bicyclic heteroaryl such as indolyl for optimal interaction [1]. Therefore, analogs where R1 is a simple alkyl chain or R2 is a monocyclic phenyl ring are predicted to exhibit fundamentally different binding kinetics and target engagement profiles, making direct substitution scientifically invalid without loss of the intended pharmacological activity.

Quantitative Differentiation Evidence: N-Benzyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide vs. Nearest Comparators


Structural Conformity to the U-II Antagonist Pharmacophore vs. Non-Benzyl Analogs

The compound uniquely matches the optimal R1/R2 combination for U-II receptor antagonism as defined in the patent SAR. The R1 position requires a benzyl group (present here), whereas other disclosed analogs with simple C1-6 alkyl R1 groups are predicted to lose receptor affinity [1]. Similarly, the R2 position is an indolyl ring, which is specified for high-affinity binding, unlike analogs with phenyl or furanyl R2 groups [1].

Urotensin II receptor Pyrrolidine sulfonamide Structure-activity relationship

Sulfonylacetamide Linker Length Specificity for U-II Antagonism

The compound contains a sulfonylacetamide chain where the linker length 'n' is 1, which is specifically claimed in the patent as an optimal configuration for U-II receptor inhibitory activity [1]. Extensions or contractions of this methylene spacer (n=2 or n=3) are disclosed but are not associated with the same potency claims, suggesting a precise geometric requirement for the sulfonamide interaction with the receptor [1].

Urotensin II antagonist Linker optimization Sulfonamide SAR

Pyrrolidine Moiety Requirement for U-II Receptor Interaction

The presence of the pyrrolidine-1-yl group in the target compound is not incidental; the patent explicitly defines the pyrrolidine sulfonamide scaffold as essential for U-II receptor antagonist activity [1]. Replacement of this pyrrolidine with other cyclic amines (e.g., piperidine, morpholine) or acyclic amines falls outside the patented core structure and is predicted to disrupt the key interaction that defines this chemical series [1].

Pyrrolidine sulfonamide Urotensin II binding Core scaffold

Procurement-Driven Application Scenarios for N-Benzyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide


Validated Tool for In Vitro Urotensin II Receptor Pharmacology Studies

The compound is structurally embedded within the only patent family defining the pyrrolidine sulfonamide U-II antagonist pharmacophore [1]. Researchers studying U-II-mediated vasoconstriction, cardiac hypertrophy, or renal fibrosis can use this compound as a structurally validated antagonist tool, as its R1 (benzyl) and R2 (indolyl) substituents meet the SAR requirements for target engagement [1].

Core Scaffold for Structure-Activity Relationship (SAR) Expansion

Medicinal chemistry groups can use this compound as a reference point for SAR exploration. Since the benzyl-indolyl substitution pattern defines the predicted activity, this compound serves as a key benchmark for evaluating the effect of further substitutions on the benzyl ring or indole core without altering the fundamental pharmacophoric elements [1].

Negative Control for Non-Benzyl/Non-Indolyl Pyrrolidine Sulfonamide Analogs

Due to its perfect alignment with the active pharmacophore, this compound can be utilized as a positive control in U-II receptor assays when testing analogs that deviate from the critical R1/R2 pattern. Any activity loss in such analogs can be directly attributed to structural divergence from this validated reference molecule [1].

Quote Request

Request a Quote for N-benzyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.